2-Bromo-N-isopropylacetamide
Overview
Description
2-Bromo-N-isopropylacetamide is an organic compound with the molecular formula C5H10BrNO It is a brominated acetamide derivative, characterized by the presence of a bromine atom attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-N-isopropylacetamide can be synthesized through a reaction between bromoacetyl bromide and isopropylamine. The reaction is typically carried out in a round-bottom flask under an inert nitrogen atmosphere to prevent unwanted side reactions. The bromoacetyl bromide is added dropwise to a solution of isopropylamine in an ice bath to control the exothermic reaction. After the addition is complete, the mixture is stirred at room temperature for about an hour to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to precisely control the addition of reagents and temperature.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-isopropylacetamide primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. These reactions can be nucleophilic or electrophilic, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can replace the bromine atom in this compound. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Substitution: Electrophiles such as halogens can react with the compound under specific conditions, often requiring a catalyst or an activating agent.
Major Products Formed
The major products formed from these reactions depend on the nucleophile or electrophile used. For example, reacting this compound with an amine can yield a substituted acetamide, while reaction with a thiol can produce a thioacetamide derivative.
Scientific Research Applications
2-Bromo-N-isopropylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-Bromo-N-isopropylacetamide involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with biological molecules. This property is exploited in medicinal chemistry to design compounds that can modify specific molecular targets, such as enzymes or receptors, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N,N-dimethylacetamide
- 2-Bromo-N,N-diethylacetamide
- 2-Bromo-N-phenylacetamide
Uniqueness
2-Bromo-N-isopropylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
2-bromo-N-propan-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO/c1-4(2)7-5(8)3-6/h4H,3H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDCRYWMEQJDGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500832 | |
Record name | 2-Bromo-N-(propan-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75726-96-4 | |
Record name | 2-Bromo-N-(propan-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-N-isopropylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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